7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core.
Mechanism of Action
Target of Action
The primary targets of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid are the KRAS G12C mutated cells . KRAS is a gene that acts as an on/off switch in cell signaling, and mutations in this gene can result in cell signals that lead to cancer .
Mode of Action
This compound interacts with its targets through a covalent bond, which is a strong type of chemical bond where electrons are shared between atoms . This interaction results in the inhibition of the target, thereby preventing the cell signaling that leads to cancer .
Biochemical Pathways
Disruption of this pathway can lead to the prevention of cancer cell proliferation .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By targeting and inhibiting KRAS G12C mutated cells, the compound can prevent the cell signaling that leads to cancer, thereby potentially stopping the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is speculated that the N, O chelating structure increases the binding properties of the complexes with biological macromolecules . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Imidazo[1,2-a]pyridines can be functionalized through radical reactions, suggesting that they may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of readily available starting materials and can be tailored to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Comparison with Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Comparison: Compared to these similar compounds, 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 7-position enhances its stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-6(8(15)16)4-13-7(14)3-5/h1-4H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHUSYUSMKAMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187312 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426135-67-2 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426135-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.